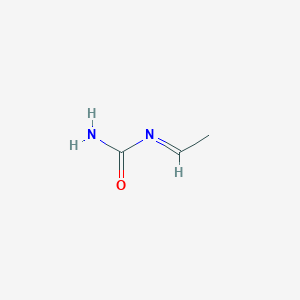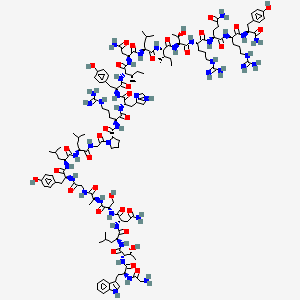
Galanin (1-13)-Neuropeptide Y (25-36) amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galanin (1-13)-Neuropeptide Y (25-36) amide is a synthetic peptide that combines segments from two different neuropeptides: galanin and neuropeptide Y. Galanin is known for its role in modulating a variety of physiological processes, including pain, mood, and feeding behavior. Neuropeptide Y is involved in regulating energy balance, memory, and learning. The combination of these two peptides into a single compound aims to harness the biological activities of both, potentially leading to novel therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Galanin (1-13)-Neuropeptide Y (25-36) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Galanin (1-13)-Neuropeptide Y (25-36) amide can undergo various chemical reactions, including:
Oxidation: This can affect methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
Galanin (1-13)-Neuropeptide Y (25-36) amide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes such as pain, mood, and energy balance.
Medicine: Potential therapeutic applications in treating conditions like depression, anxiety, and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of Galanin (1-13)-Neuropeptide Y (25-36) amide involves its interaction with specific receptors in the body. Galanin primarily binds to galanin receptors (GALR1, GALR2, and GALR3), while neuropeptide Y interacts with Y receptors (Y1, Y2, Y4, and Y5). These interactions trigger various intracellular signaling pathways, leading to the modulation of physiological processes such as neurotransmitter release, hormone secretion, and gene expression .
類似化合物との比較
Similar Compounds
Galanin (1-41) amide: A longer peptide that includes the full sequence of galanin.
Neuropeptide Y (1-36): The full-length neuropeptide Y.
Galanin (1-13): The N-terminal fragment of galanin.
Neuropeptide Y (25-36): The C-terminal fragment of neuropeptide Y.
Uniqueness
Galanin (1-13)-Neuropeptide Y (25-36) amide is unique because it combines segments from two different neuropeptides, potentially offering a broader range of biological activities. This dual functionality may provide advantages in therapeutic applications, as it can target multiple pathways simultaneously .
特性
分子式 |
C136H209N41O34 |
|---|---|
分子量 |
2962.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)108(130(208)171-99(58-104(140)186)123(201)166-93(51-69(9)10)125(203)174-109(71(12)17-2)131(209)176-111(74(15)180)132(210)162-87(28-22-46-151-136(146)147)115(193)160-88(42-43-102(138)184)118(196)159-85(26-20-44-149-134(142)143)116(194)163-89(112(141)190)52-75-30-36-80(181)37-31-75)173-126(204)95(54-77-34-40-82(183)41-35-77)167-122(200)97(56-79-61-148-65-155-79)168-117(195)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-114(192)90(48-66(3)4)164-119(197)91(49-67(5)6)165-121(199)94(53-76-32-38-81(182)39-33-76)158-106(188)62-153-113(191)72(13)156-128(206)100(64-178)172-124(202)98(57-103(139)185)169-120(198)92(50-68(7)8)170-133(211)110(73(14)179)175-127(205)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H2,141,190)(H,148,155)(H,153,191)(H,154,192)(H,156,206)(H,157,187)(H,158,188)(H,159,196)(H,160,193)(H,161,207)(H,162,210)(H,163,194)(H,164,197)(H,165,199)(H,166,201)(H,167,200)(H,168,195)(H,169,198)(H,170,211)(H,171,208)(H,172,202)(H,173,204)(H,174,203)(H,175,205)(H,176,209)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t70-,71-,72-,73+,74+,85+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |
InChIキー |
XNHSIZYARJUIGK-GUNYCOBFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


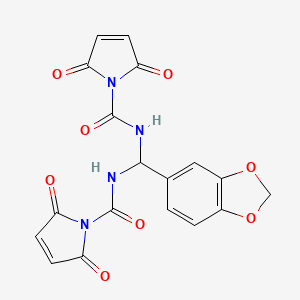
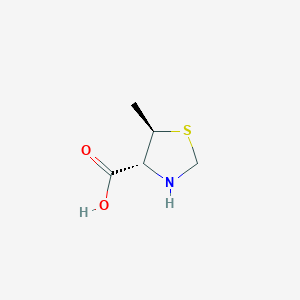
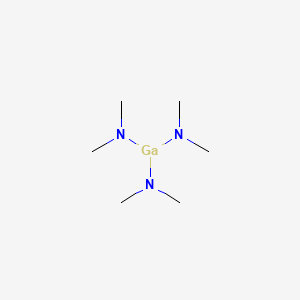
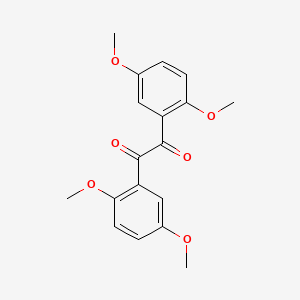
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
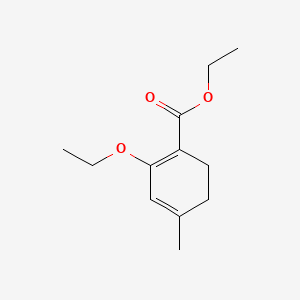
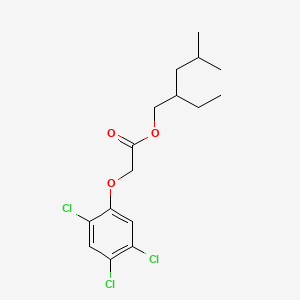
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
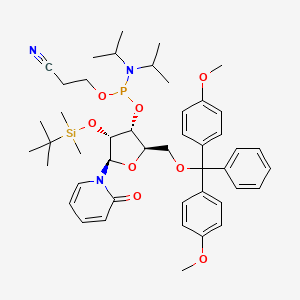
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
